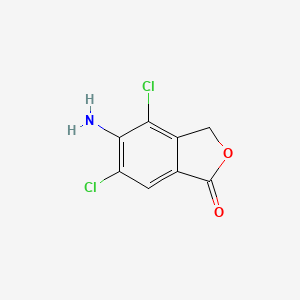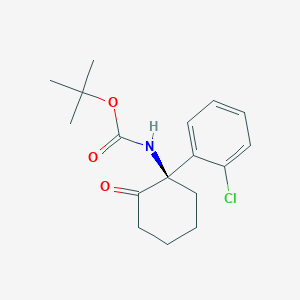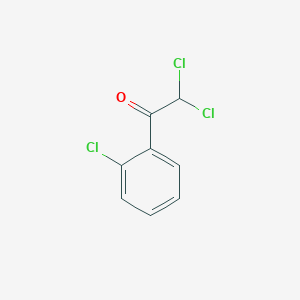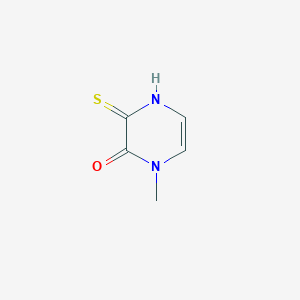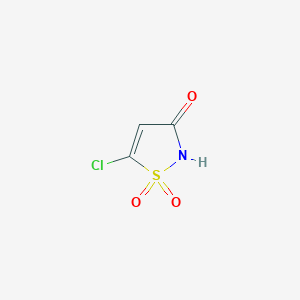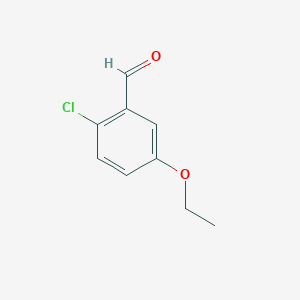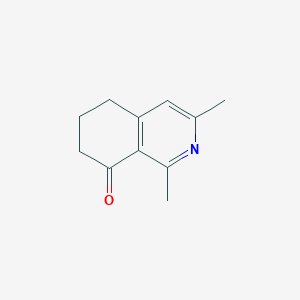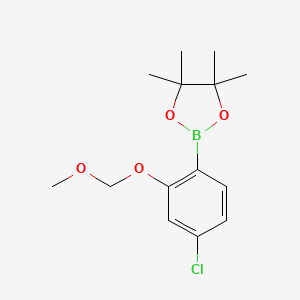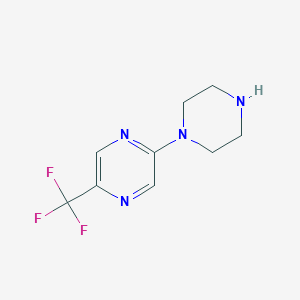
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is a chemical compound that features a pyrazine ring substituted with a piperazine group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperazine and trifluoromethylating agents. One common method involves the nucleophilic substitution reaction where a pyrazine derivative reacts with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and proteins. The piperazine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
- 2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]-acetamide
- (4-(2-Chloro-benzyl)-piperazin-1-yl)-(2-trifluoromethyl-benzylidene)-amine
Uniqueness
2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11F3N4 |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-piperazin-1-yl-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-5-15-8(6-14-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2 |
InChI Key |
HGNBHXOKCRXZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


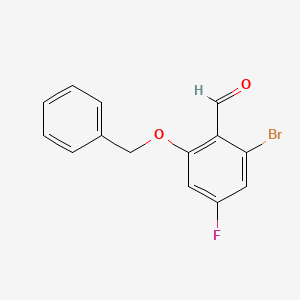



![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
